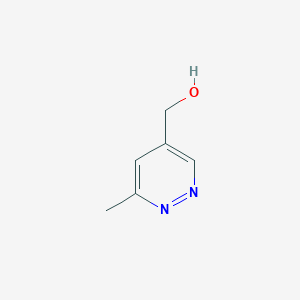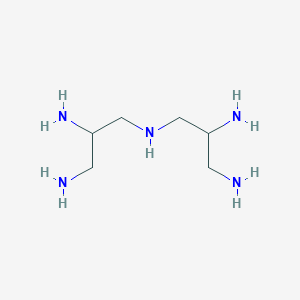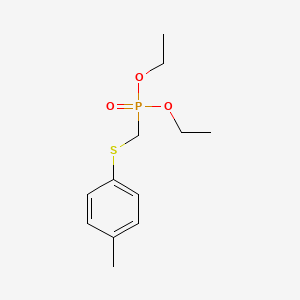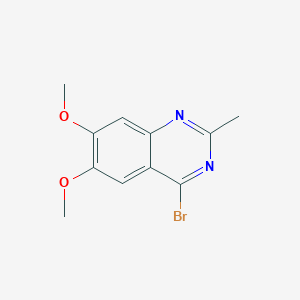
Methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core and a furan-2-carboxylate moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 7-hydroxy-2-methyl-4H-chromen-4-one with methyl 5-methylfuran-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for halogenation or amines for amination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 7-oxo-2-methyl-4H-chromen-4-one derivatives, while reduction can produce 7-hydroxy-2-methyl-4H-chromen-4-ol derivatives.
科学的研究の応用
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential microbial enzymes.
類似化合物との比較
Similar Compounds
- Methyl 4-((7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-(acetyloxy)-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
- Methyl 4-((7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)oxy)benzoate
Uniqueness
Methyl 4-(7-hydroxy-2-methyl-4-oxo-4H-chromen-3-yl)-5-methylfuran-2-carboxylate is unique due to its specific combination of a chromen-4-one core and a furan-2-carboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds.
特性
分子式 |
C17H14O6 |
|---|---|
分子量 |
314.29 g/mol |
IUPAC名 |
methyl 4-(7-hydroxy-2-methyl-4-oxochromen-3-yl)-5-methylfuran-2-carboxylate |
InChI |
InChI=1S/C17H14O6/c1-8-12(7-14(22-8)17(20)21-3)15-9(2)23-13-6-10(18)4-5-11(13)16(15)19/h4-7,18H,1-3H3 |
InChIキー |
ZMXFFUYGRAPFJA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)C(=O)OC)C2=C(OC3=C(C2=O)C=CC(=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(2,4-Dioxo-1,2-dihydropyrido[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B13122708.png)

![Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate](/img/structure/B13122725.png)


![(Z)-1-[4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]piperidin-1-yl]-3-(4-nitrophenyl)-3-phenylprop-2-en-1-one](/img/structure/B13122745.png)



![3-Cyclohexyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylicacid](/img/structure/B13122765.png)


